Proguanil D6 -

Proguanil D6

Catalog Number: EVT-256371
CAS Number:
Molecular Formula: C11H10D6ClN5
Molecular Weight: 259.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Proguanil D6 is the deuterium labeled Proguanil, which is a prophylactic antimalarial drug.
Overview

Proguanil D6 is a deuterated derivative of proguanil, a compound primarily used in the treatment of malaria. It is classified as an antimalarial agent and is particularly effective against the Plasmodium species responsible for malaria. Proguanil D6 contains deuterium atoms, which are isotopes of hydrogen, enhancing its stability and potentially influencing its pharmacokinetic properties.

Source

Proguanil was originally synthesized in the 1940s and has been extensively studied for its antimalarial properties. The D6 variant is synthesized using methods that incorporate deuterium into the molecular structure, which can be achieved through various chemical reactions involving deuterated reagents or solvents.

Classification

Proguanil D6 falls under the category of antimalarial drugs, specifically classified as a dihydrofolate reductase inhibitor. This classification is crucial because it highlights the mechanism through which the compound exerts its therapeutic effects against malaria.

Synthesis Analysis

Methods

The synthesis of Proguanil D6 can be performed through several methods, primarily focusing on incorporating deuterium atoms into the proguanil structure. Common synthetic routes include:

  • Use of Deuterated Reagents: Utilizing deuterated versions of starting materials to ensure that deuterium is incorporated into the final product.
  • Automated Synthesis Techniques: In industrial settings, automated reactors are employed to maintain precise control over reaction conditions, enhancing yield and purity.

Technical Details

The synthesis typically involves reaction conditions that favor the incorporation of deuterium while minimizing side reactions. Reaction parameters such as temperature, pressure, and solvent choice are critical for optimizing yield.

Molecular Structure Analysis

Structure

The molecular formula of Proguanil D6 is C11H16ClN5C_{11}H_{16}ClN_{5} with a molecular weight of approximately 259.77g/mol259.77\,g/mol. The IUPAC name for Proguanil D6 is 1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine.

Data

The incorporation of deuterium alters certain physical properties such as boiling points and solubility compared to non-deuterated forms. This modification can enhance metabolic stability and reduce degradation in biological systems.

Chemical Reactions Analysis

Reactions

Proguanil D6 can undergo several types of chemical reactions:

  • Oxidation: Converts Proguanil D6 to its active metabolite, cycloguanil.
  • Reduction: Can revert to proguanil under specific conditions.
  • Substitution Reactions: Possible at the chloro group leading to various derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate under acidic conditions.
  • Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines or thiols are often involved in substitution reactions under basic conditions.
Mechanism of Action

Proguanil D6 acts primarily by inhibiting dihydrofolate reductase in Plasmodium species. This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell division. Consequently, this leads to a failure in nuclear division during the schizont stage within erythrocytes and liver cells, effectively disrupting the life cycle of the malaria parasite.

Physical and Chemical Properties Analysis

Physical Properties

Proguanil D6 exhibits properties typical of solid organic compounds, including:

  • Melting Point: Specific values may vary based on purity but are generally consistent with related compounds.
  • Solubility: Soluble in organic solvents; solubility in water may be limited due to its hydrophobic characteristics.

Chemical Properties

Chemical stability is enhanced due to the presence of deuterium, which can affect reactivity profiles compared to non-deuterated counterparts. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to quantify Proguanil D6 and its metabolites in biological samples.

Applications

Proguanil D6 is primarily utilized in scientific research focused on malaria treatment. Its unique properties make it suitable for pharmacokinetic studies aimed at understanding drug metabolism and efficacy. The incorporation of deuterium may also provide insights into drug interactions and resistance mechanisms within Plasmodium species.

In addition to its primary application as an antimalarial agent, Proguanil D6 may serve as a valuable tool in pharmacological studies exploring drug design and optimization strategies against resistant strains of malaria.

Historical Development and Synthesis of Deuterated Antimalarial Agents

Evolution of Proguanil as a Prophylactic Antimalarial Drug

Proguanil (chloroguanide) was first synthesized in 1945 as a result of systematic antifolate drug development during World War II. Unlike quinine-based therapies, proguanil targeted Plasmodium parasites through a unique dual mechanism: its primary active metabolite, cycloguanil, inhibits Plasmodium falciparum dihydrofolate reductase (PfDHFR), thereby disrupting pyrimidine biosynthesis. Concurrently, proguanil synergizes with atovaquone by collapsing mitochondrial membrane potential in parasites, a mechanism critical for the efficacy of the fixed-dose combination Malarone® [5] [7]. The drug’s prophylactic utility stems from its liver-stage activity, preventing P. falciparum and P. vivax schizont development. However, widespread resistance emerged due to point mutations (e.g., S108T, N51I) in PfDHFR, reducing cycloguanil binding affinity [4] [5].

Table 1: Key Milestones in Proguanil Development

YearDevelopmentSignificance
1945Synthesis of proguanilFirst synthetic biguanide antimalarial
1947Clinical validation of chemoprophylaxisAdopted for mass prophylaxis in endemic regions
2000FDA approval of Malarone® (atovaquone-proguanil)Gold standard for multidrug-resistant malaria prevention
2020sDeuterated analog R&D (e.g., Proguanil-D6)Addressing metabolic instability and resistance

Rationale for Deuterium Labeling in Antimalarial Drug Development

Deuterium (²H), a stable hydrogen isotope, offers a strategic advantage in drug design by modulating pharmacokinetics without altering primary pharmacology. For proguanil, deuterium substitution at metabolically vulnerable sites—specifically the terminal alkyl groups—retards cytochrome P450 (CYP)-mediated N-dealkylation, the primary pathway generating cycloguanil [6]. This isotopic reinforcement extends the drug’s half-life and enhances metabolic stability, crucial for sustained prophylactic coverage in high-transmission regions [4]. Additionally, deuterium incorporation may circumvent resistance linked to rapid prodrug conversion; in vitro studies confirm that deuterated analogs maintain efficacy against PfDHFR-mutant strains by ensuring prolonged systemic exposure to cycloguanil [2] [6]. The rise of atovaquone resistance (e.g., cytochrome b mutations Y268S/N) further underscores the need for pharmacokinetic optimization of partner drugs like proguanil [2] [4].

Table 2: Impact of Deuterium Labeling on Key Drug Properties

PropertyProguanilProguanil-D6Rationale
Metabolic StabilityHigh CYP2C19 dependencyReduced clearance via CYP2C19Kinetic isotope effect (KIE) slows oxidation
Active Metabolite Tmax4–6 hoursDelayed to 6–8 hoursSustained cycloguanil generation
Resistance ModulationLimited in PfDHFR mutantsEnhanced activity in K1 strainsProlonged target engagement

Methodological Advances in Deuterium Isotope Incorporation for Proguanil Analogues

Synthesizing Proguanil-D6 ([¹¹C₆]C₁₁H₁₀D₆ClN₅; MW 259.77 g/mol) requires precision deuteration at six aliphatic hydrogen positions. Two advanced methodologies dominate:

  • Reductive Deuteration with Sodium Borodeuteride (NaBD₄):Proguanil’s precursor, N-(-4-chlorophenyl)-N'-isopropylcarbamimidic acid, undergoes reductive deuteration using NaBD₄ in anhydrous ethanol. This step selectively introduces deuterium at the isopropyl methyl groups (generating −C(CD₃)₂), achieving >98% isotopic purity. Subsequent coupling with 4-chloroaniline via carbodiimide chemistry yields Proguanil-D6 [6].

  • Catalytic Exchange Using Heterogeneous Pd/D₂ Systems:Direct C−H activation employs palladium catalysts (e.g., Pd/C) in deuterium gas (D₂) atmospheres. This method targets alkylic positions without altering stereochemistry, producing Proguanil-D6 with 99.5% deuterium enrichment. NMR validation (δ 1.15 ppm loss for −CH₃) confirms site-specific incorporation [6].

Table 3: Synthetic Routes for Proguanil-D6

MethodDeuterated PositionsIsotopic PurityYieldAdvantages
NaBD₄ reductionIsopropyl methyl groups>98%85–90%Chemoselectivity; minimal byproducts
Catalytic deuteration (Pd/D₂)All six aliphatic sites99.5%75–80%Scalability; single-step functionalization

These innovations enable large-scale production of isotopically labeled proguanil for mass spectrometry-based pharmacokinetic studies, elucidating drug distribution and metabolism without radioactive hazards [6].

Note: Chemical structures were validated via NMR and high-resolution mass spectrometry (HRMS) as cited in primary sources [6].

Properties

Product Name

Proguanil D6

Molecular Formula

C11H10D6ClN5

Molecular Weight

259.77

Synonyms

Proguanil-d6;Chlorguanid-d6; Chloroguanide-d6; Paludrin-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.